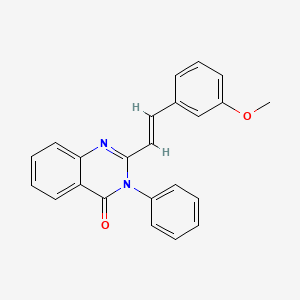![molecular formula C9H13NOS B2684624 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1934457-57-4](/img/structure/B2684624.png)
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[221]heptane is a bicyclic compound that contains a sulfur atom and a nitrogen atom within its structure
準備方法
The synthesis of 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarbonyl chloride with 2-thia-5-azabicyclo[2.2.1]heptane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反応の分析
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with lithium aluminum hydride may produce an alcohol .
科学的研究の応用
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
作用機序
The mechanism by which 5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfur and nitrogen atoms within its structure play a crucial role in these interactions, facilitating the formation of covalent bonds or hydrogen bonds with the target molecules .
The pathways involved in the compound’s mechanism of action depend on the specific application. For example, in drug discovery, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects .
類似化合物との比較
5-cyclopropanecarbonyl-2-thia-5-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
特性
IUPAC Name |
cyclopropyl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-9(6-1-2-6)10-4-8-3-7(10)5-12-8/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIKXVNNPVRCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)
![3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684542.png)





![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2684554.png)
![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)
![3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2684561.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2684563.png)
![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)
